molecular formula C20H20FN3OS B2779179 2-(4-fluorophenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide CAS No. 897455-25-3

2-(4-fluorophenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

Cat. No.: B2779179
CAS No.: 897455-25-3
M. Wt: 369.46
InChI Key: KLWIWKDJCLQZHY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide is a complex organic compound that features a fluorophenyl group, an imidazole ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the thioether linkage and the fluorophenyl group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide
  • 2-(4-bromophenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide
  • 2-(4-methylphenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-(4-fluorophenyl)-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)acetamide imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3OS/c1-14-2-6-16(7-3-14)18-13-23-20(24-18)26-11-10-22-19(25)12-15-4-8-17(21)9-5-15/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWIWKDJCLQZHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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